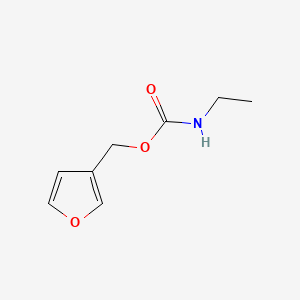
furan-3-ylmethyl N-ethylcarbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan-3-ylmethyl N-ethylcarbamate and related compounds has been explored in several studies. Gabriele et al. (2012) described a method for synthesizing furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, showcasing a pathway that could potentially be adapted for furan-3-ylmethyl N-ethylcarbamate synthesis (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of furan-3-ylmethyl N-ethylcarbamate and its derivatives has been the subject of detailed analysis. Gong et al. (2023) conducted a synthesis, crystal structure, and DFT study of related furan compounds, providing insights into the molecular structure and electronic properties through X-ray diffraction and density functional theory (DFT) calculations (Gong et al., 2023).
Chemical Reactions and Properties
The reactivity and chemical properties of furan-3-ylmethyl N-ethylcarbamate derivatives have been investigated. For instance, the study by Hatanaka et al. (2010) on the C-H bond activation/borylation of furans catalyzed by an iron complex offers insights into the types of chemical reactions furan derivatives can undergo, which is relevant for understanding the chemical behavior of furan-3-ylmethyl N-ethylcarbamate (Hatanaka et al., 2010).
Physical Properties Analysis
The physical properties of furan derivatives have been characterized in various studies. The research by Jiang et al. (2014) on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan provides valuable information on the physical characteristics of furan-based polymers, which may share similarities with furan-3-ylmethyl N-ethylcarbamate's physical properties (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of furan-3-ylmethyl N-ethylcarbamate can be inferred from studies on related compounds. For example, the work by Lee et al. (2016) on the synthesis of functionalized furans via chemoselective reduction/Wittig reaction highlights the chemical versatility of furan compounds, indicating possible pathways for modifying furan-3-ylmethyl N-ethylcarbamate to achieve desired chemical functionalities (Lee et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Furan-3-ylmethyl N-ethylcarbamate has been studied in the context of decarboxylative Claisen rearrangement reactions. This process involves the rearrangement of tosylacetates, including furan-2-ylmethyl and others, to yield disubstituted heteroaromatic products. This reaction is significant in organic chemistry for the synthesis of complex molecules (Craig et al., 2005).
2. Synthesis and Antimicrobial Evaluation
The compound has been involved in the synthesis of various thiosemicarbazide derivatives. These derivatives, upon ring closure, form compounds with significant in vitro antimicrobial activity against Gram-positive bacteria. This application is pivotal in the development of new antimicrobial agents (Trotsko et al., 2014).
3. Novel Synthesis in Pharmaceutical and Chemical Industries
Furan-3-ylmethyl N-ethylcarbamate has been synthesized as part of a two-step process, leading to novel compounds. These compounds have potential applications in pharmaceutical and chemical industries, indicating the versatility of furan derivatives (Orie et al., 2019).
4. Application in Dye-Sensitized Solar Cells
In the field of renewable energy, furan derivatives, including furan-3-ylmethyl N-ethylcarbamate, have been used in the synthesis of phenothiazine derivatives. These compounds, when used in dye-sensitized solar cells, showed enhanced solar energy-to-electricity conversion efficiency, demonstrating the potential of furan derivatives in improving solar cell performance (Kim et al., 2011).
5. Biobased Polyester Synthesis for Packaging Applications
Furan derivatives have been utilized in the synthesis of biobased polyesters, an environmentally friendly alternative for packaging applications. Furan-3-ylmethyl N-ethylcarbamate plays a role in this, showcasing its relevance in the development of sustainable materials (Hong et al., 2016).
6. Enzymatic Oxidation in Chemical Production
Enzymatic oxidation of furan derivatives, including furan-3-ylmethyl N-ethylcarbamate, has been explored for producing furan-2,5-dicarboxylic acid. This process is significant in the chemical industry, particularly in the production of biobased platform chemicals for polymer synthesis (Dijkman et al., 2014).
Safety And Hazards
The safety data sheets for related compounds, Ethyl N-ethylcarbamate and Furan, provide some insight into potential hazards151617. These compounds are noted to be combustible, cause skin and eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and may be carcinogenic1516. However, the specific safety and hazard information for furan-3-ylmethyl N-ethylcarbamate is not available in the search results.
Zukünftige Richtungen
The chemical industry is undergoing a shift from traditional resources such as crude oil to biomass, and furan derivatives are seen as key platform chemicals in this transition4. They can be synthesized from biomass and used to produce a wide range of compounds4. However, the specific future directions for furan-3-ylmethyl N-ethylcarbamate are not detailed in the available resources.
Please note that this information is based on the available resources and there may be additional information not covered in this analysis. For more detailed and specific information, further research and consultation with a chemical expert is recommended.
Eigenschaften
IUPAC Name |
furan-3-ylmethyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-3-4-11-5-7/h3-5H,2,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKFSDWFKFSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965118 | |
| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-3-ylmethyl N-ethylcarbamate | |
CAS RN |
50884-33-8 | |
| Record name | 3-Hydroxymethylfuran-N-ethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050884338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



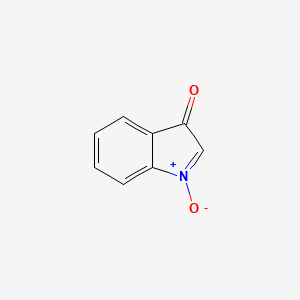

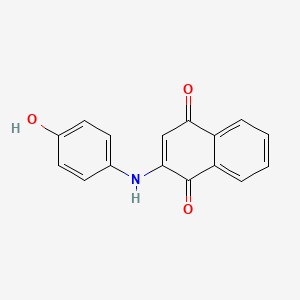
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-furo[2,3-b]pyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B1215780.png)
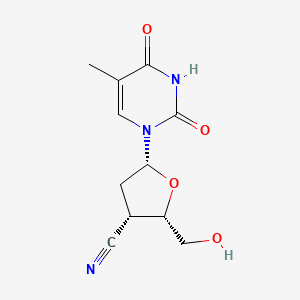
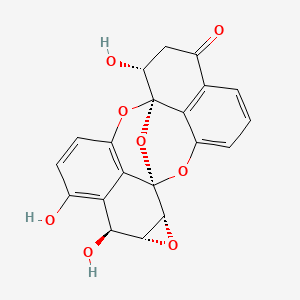
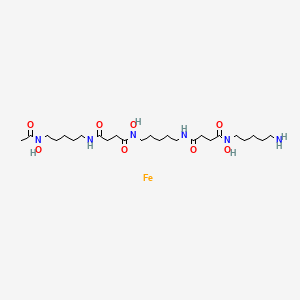
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
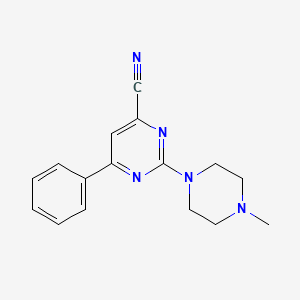
![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)
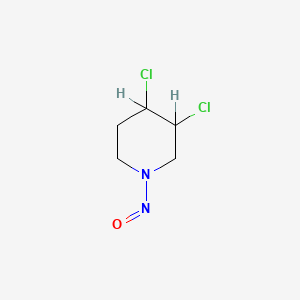
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
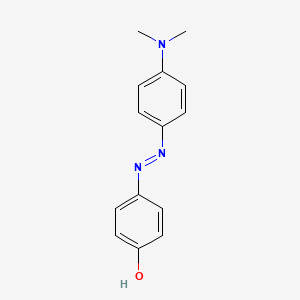
![(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate](/img/structure/B1215800.png)